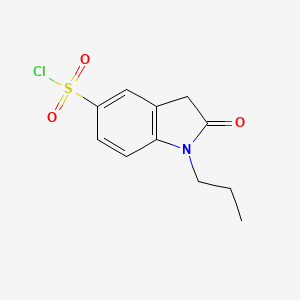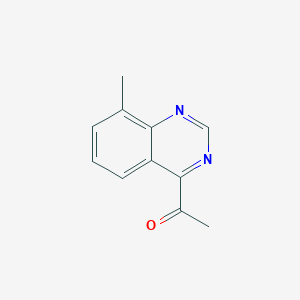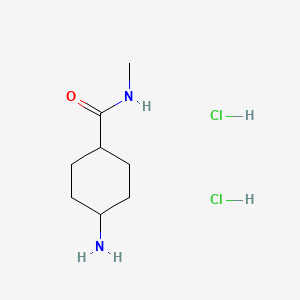
5-bromo-N3,6-dimethyl-2,3-Pyridinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N3,6-dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H10BrN3. It is a brominated derivative of pyridine, featuring two methyl groups and two amino groups on the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N3,6-dimethylpyridine-2,3-diamine typically involves the bromination of N3,6-dimethylpyridine-2,3-diamine. The reaction conditions include the use of bromine (Br2) as the brominating agent and a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl3). The reaction is usually carried out at low temperatures to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and production rate. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-N3,6-dimethylpyridine-2,3-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of 5-Bromo-N3,6-dimethylpyridine-2,3-diamine can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridines.
Aplicaciones Científicas De Investigación
5-Bromo-N3,6-dimethylpyridine-2,3-diamine has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in biological studies to investigate its interaction with various biomolecules.
Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
5-Bromo-N3,6-dimethylpyridine-2,3-diamine is similar to other brominated pyridines, such as 2,6-dibromopyridine and 3-bromopyridine. its unique combination of bromine and amino groups on the pyridine ring sets it apart from these compounds. The presence of the amino groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
2,6-Dibromopyridine
3-Bromopyridine
4-Bromopyridine
2-Bromopyridine
Propiedades
Fórmula molecular |
C7H10BrN3 |
|---|---|
Peso molecular |
216.08 g/mol |
Nombre IUPAC |
5-bromo-3-N,6-dimethylpyridine-2,3-diamine |
InChI |
InChI=1S/C7H10BrN3/c1-4-5(8)3-6(10-2)7(9)11-4/h3,10H,1-2H3,(H2,9,11) |
Clave InChI |
DNMDTVJSXSMYGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=N1)N)NC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


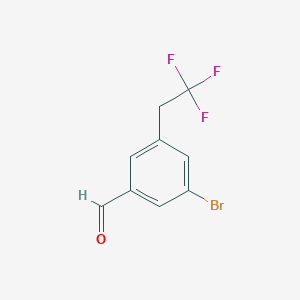
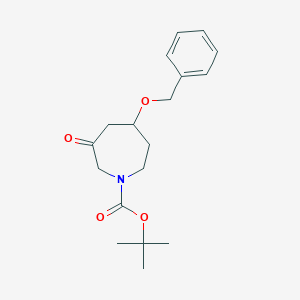

![(2R)-2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B15361174.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide](/img/structure/B15361175.png)

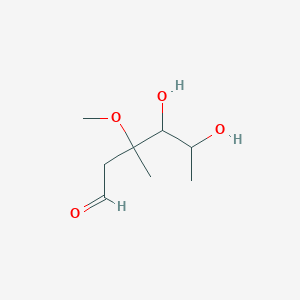
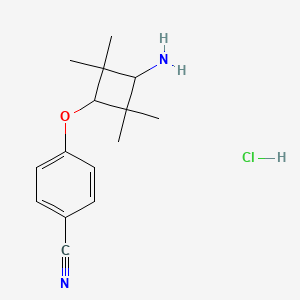
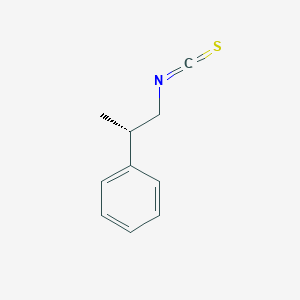
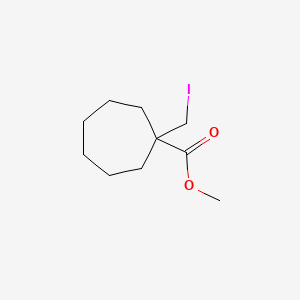
![(2R)-6-nitro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15361213.png)
